molecular formula C16H17N3O4 B4513512 1-[(1-oxophthalazin-2(1H)-yl)acetyl]piperidine-3-carboxylic acid

1-[(1-oxophthalazin-2(1H)-yl)acetyl]piperidine-3-carboxylic acid

Cat. No.: B4513512
M. Wt: 315.32 g/mol
InChI Key: CYASIKPACPKGDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1-oxophthalazin-2(1H)-yl)acetyl]piperidine-3-carboxylic acid is a complex organic compound that belongs to the class of phthalazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a phthalazine ring, an acetyl group, and a piperidine carboxylic acid moiety, making it a unique and versatile molecule.

Preparation Methods

The synthesis of 1-[(1-oxophthalazin-2(1H)-yl)acetyl]piperidine-3-carboxylic acid involves multiple steps, starting from the chemoselective N-alkylation of 4-benzyl-2H-phthalazin-1-one with ethyl chloroacetate to afford (4-benzyl-1-oxo-1H-phthalazin-2-yl) methyl acetate. This ester is then hydrazinolyzed to give the corresponding hydrazide, which undergoes further reactions to produce the desired compound . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-[(1-oxophthalazin-2(1H)-yl)acetyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine, ethyl chloroacetate, and various amino acid ester hydrochlorides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has shown potential in various scientific research applications, particularly in medicinal chemistry. It has been studied for its cytotoxic activities against cancer cells, with some derivatives exhibiting potent inhibition of epidermal growth factor receptor (EGFR) and inducing apoptosis in cancer cells . Additionally, it may have applications in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

The mechanism of action of 1-[(1-oxophthalazin-2(1H)-yl)acetyl]piperidine-3-carboxylic acid involves its interaction with molecular targets such as EGFR. By inhibiting EGFR, the compound can induce apoptosis in cancer cells, leading to their death. This mechanism is supported by molecular docking studies that highlight the binding disposition of the compound towards the EGFR protein .

Comparison with Similar Compounds

1-[(1-oxophthalazin-2(1H)-yl)acetyl]piperidine-3-carboxylic acid can be compared with other phthalazine derivatives, such as 4-benzyl-1-oxophthalazin-2-yl)acetohydrazide and its various derivatives. These compounds share similar structural features but may differ in their biological activities and applications. The unique combination of the phthalazine ring, acetyl group, and piperidine carboxylic acid moiety in this compound sets it apart from other similar compounds .

Properties

IUPAC Name

1-[2-(1-oxophthalazin-2-yl)acetyl]piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c20-14(18-7-3-5-12(9-18)16(22)23)10-19-15(21)13-6-2-1-4-11(13)8-17-19/h1-2,4,6,8,12H,3,5,7,9-10H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYASIKPACPKGDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C(=O)C3=CC=CC=C3C=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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